Lipophilicity and Structural Asymmetry Differentiate (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine from Unsubstituted Tetrahydropyran Methanamine
(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine demonstrates a significantly higher lipophilicity and greater structural complexity compared to the unsubstituted analog (tetrahydro-2H-pyran-4-yl)methanamine. This is a class-level inference based on known structure-property relationships and computed data, as direct experimental LogP data for the unsubstituted analog is not available from the same source. The target compound has a computed LogP of 0.735 and contains two asymmetric atoms, introducing stereochemical complexity . In contrast, the unsubstituted analog is achiral and is expected to have a lower LogP value, typical for a less substituted, more polar amine [1].
| Evidence Dimension | Lipophilicity (LogP) and Chiral Centers |
|---|---|
| Target Compound Data | LogP = 0.735; Asymmetric Atoms = 2 |
| Comparator Or Baseline | Unsubstituted tetrahydropyran methanamine: LogP ~0.0 (estimated), Asymmetric Atoms = 0 |
| Quantified Difference | Target LogP is significantly higher; Target possesses two chiral centers versus zero for the unsubstituted analog. |
| Conditions | Computed LogP (Fluorochem datasheet); Structural comparison. |
Why This Matters
The higher LogP and the presence of two chiral centers make (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine a more suitable scaffold for optimizing the pharmacokinetic properties of drug candidates and for exploring stereospecific biological interactions, which cannot be achieved with simpler, achiral, and more hydrophilic analogs.
- [1] Ambinter. (n.d.). 4-(AMINOMETHYL)TETRAHYDROPYRAN (AldrichCPR). View Source
